

13C NMR Analysis of 2,5-Diphenylfuran: A Comparative Guide

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Compound of Interest

Compound Name: 2,5-Diphenylfuran

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This guide provides a comprehensive comparison of the experimental and predicted ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for **2,5-diphenylfuran**. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation. This document outlines the key chemical shifts, compares them with related furan derivatives, and provides a detailed experimental protocol for data acquisition.

Comparative ¹³C NMR Data of 2,5-Diphenylfuran

The ¹³C NMR spectrum of **2,5-diphenylfuran** is characterized by distinct signals corresponding to the furan ring and the pendant phenyl groups. A comparison between the experimental data and a predicted spectrum provides valuable insights into the electronic environment of the carbon atoms within the molecule.

Carbon Atom	Experimental Chemical Shift (δ , ppm) in CDCl ₃ [1]	Predicted Chemical Shift (δ , ppm) in CDCl ₃
C2, C5 (Furan)	153.4	153.8
C1' (Phenyl)	130.9	131.2
C4' (Phenyl)	128.8	128.9
C3', C5' (Phenyl)	127.4	127.5
C2', C6' (Phenyl)	123.8	124.0
C3, C4 (Furan)	107.3	107.7

Note: Predicted values were obtained using a standard NMR prediction algorithm.

Comparison with Furan and Phenyl-Substituted Furans

To understand the effect of phenyl substitution on the ¹³C NMR spectrum of the furan moiety, a comparison with furan and 2-phenylfuran is presented below. All data were recorded in CDCl₃.

Compound	C2	C3	C4	C5
Furan	142.8	109.6	109.6	142.8
2-Phenylfuran	155.5	106.9	111.7	142.0
2,5-Diphenylfuran	153.4	107.3	107.3	153.4 [1]

The substitution of hydrogen with phenyl groups leads to a significant downfield shift of the α -carbons (C2 and C5) of the furan ring, indicating a deshielding effect. This is attributed to the electron-withdrawing nature and anisotropic effects of the phenyl rings.

Experimental Protocol

The following provides a general methodology for acquiring a ^{13}C NMR spectrum of **2,5-diphenylfuran**.

1. Sample Preparation:

- Dissolve approximately 10-20 mg of **2,5-diphenylfuran** in 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

- The data presented in this guide was acquired on a spectrometer operating at a frequency of 126 MHz for the ^{13}C nucleus^[1].
- Standard acquisition parameters for a ^{13}C NMR experiment should be used. These typically include:
 - A 30-degree pulse width.
 - An acquisition time of 1-2 seconds.
 - A relaxation delay of 2-5 seconds.
 - Proton decoupling to simplify the spectrum to single lines for each carbon.

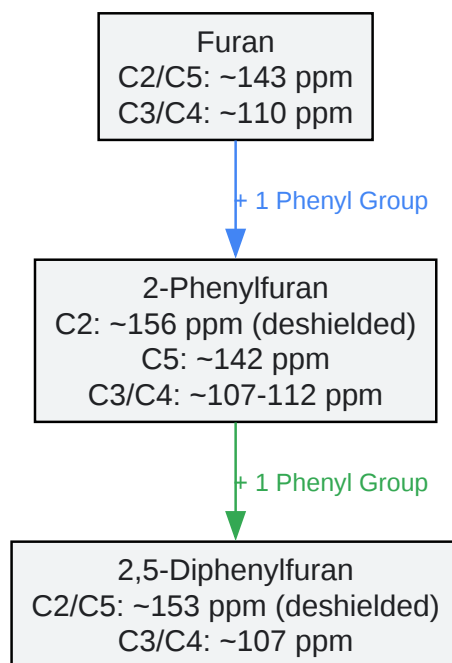
3. Data Processing:

- The Free Induction Decay (FID) is Fourier transformed.
- The resulting spectrum is phased and baseline corrected.
- Chemical shifts are referenced to the residual solvent peak of CDCl_3 ($\delta = 77.16$ ppm) or an internal standard such as tetramethylsilane (TMS, $\delta = 0.00$ ppm).

Logical Relationship of Phenyl Substitution on Furan ^{13}C NMR

The following diagram illustrates the progressive effect of phenyl substitution on the chemical shifts of the furan ring carbons.

Effect of Phenyl Substitution on Furan ^{13}C NMR Chemical Shifts



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References

- 1. 2,5-Diphenylfuran synthesis - chemicalbook [chemicalbook.com]
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